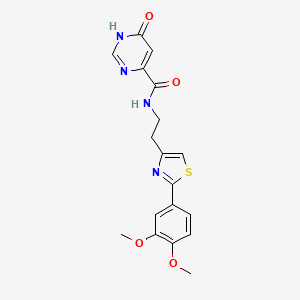

N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-6-hydroxypyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]-6-oxo-1H-pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O4S/c1-25-14-4-3-11(7-15(14)26-2)18-22-12(9-27-18)5-6-19-17(24)13-8-16(23)21-10-20-13/h3-4,7-10H,5-6H2,1-2H3,(H,19,24)(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORAZARXEASZHEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC(=O)NC=N3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-6-hydroxypyrimidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into distinct functional groups that contribute to its biological activity:

- Thiazole Ring : Known for its role in various pharmacological activities, thiazoles often exhibit antimicrobial and anti-inflammatory properties.

- Pyrimidine Derivative : Pyrimidines are recognized for their involvement in nucleic acid metabolism and have been studied for their anticancer properties.

- Dimethoxyphenyl Group : This moiety enhances lipophilicity and can influence the compound's interaction with biological targets.

Molecular Formula and Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₄O₃S |

| Molecular Weight | 348.39 g/mol |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 12 |

| Rotatable Bonds | 12 |

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, derivatives of thiazole have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The specific biological evaluations of this compound are still under investigation; however, its structural components suggest potential activity against these pathogens.

Anti-inflammatory Effects

Pyrimidine derivatives have been reported to possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. In vitro studies have demonstrated that certain pyrimidine analogs significantly suppress COX-2 activity, which is crucial in the inflammatory response . The potential of this compound to modulate inflammatory pathways remains an area for further exploration.

Anticancer Potential

The compound's structural motifs may contribute to anticancer activity. Thiazole derivatives have been investigated for their ability to induce apoptosis in cancer cells. For example, studies on similar thiazole-containing compounds have shown promising results in inhibiting cell proliferation in various cancer lines . The specific mechanisms by which this compound exerts anticancer effects are yet to be fully elucidated.

Structure-Activity Relationship (SAR)

Understanding SAR is crucial for optimizing the biological activity of compounds. Research on related thiazole derivatives has established correlations between structural modifications and biological efficacy. For instance:

- Substituent Positioning : The position of substituents on the thiazole ring can significantly affect antimicrobial potency.

- Functional Group Variation : Modifications to the pyrimidine ring can enhance selectivity towards specific biological targets.

Case Studies

- Thiazole Derivatives Against Bacteria : A study highlighted the effectiveness of thiazole derivatives against methicillin-resistant Staphylococcus aureus, suggesting that modifications similar to those in this compound could yield potent antimicrobial agents .

- Pyrimidine Analog Efficacy : Research on pyrimidine analogs revealed their potential in reducing inflammation in animal models, demonstrating that compounds with similar structures could lead to significant therapeutic outcomes .

Scientific Research Applications

Anti-inflammatory Applications

Recent studies have highlighted the compound's anti-inflammatory effects, which are crucial for developing treatments for various inflammatory diseases. The compound exhibits significant inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in the inflammatory process.

Case Study: Inhibition of COX Enzymes

A study demonstrated that derivatives similar to N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-6-hydroxypyrimidine-4-carboxamide showed potent inhibition of COX-2, with IC50 values comparable to established anti-inflammatory drugs like celecoxib. The results indicated that certain derivatives could suppress COX-2 activity effectively, suggesting a pathway for developing new anti-inflammatory agents .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is essential for optimizing its pharmacological properties. Research has shown that modifications in the thiazole and pyrimidine rings can significantly alter the biological activity of the compound.

Key Findings on SAR

- Thiazole Substituents : Variations in substituents on the thiazole ring affect the binding affinity to COX enzymes.

- Pyrimidine Modifications : Alterations in the hydroxyl group on the pyrimidine moiety can enhance anti-inflammatory activity.

- Dimethoxyphenyl Group : The presence of a 3,4-dimethoxyphenyl group contributes to both solubility and bioactivity.

Potential as a Drug Candidate

The unique combination of structural features in this compound positions it as a promising candidate for further development as an anti-inflammatory drug.

Comparison with Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

Structural Similarities :

- Shared 3,4-dimethoxyphenethyl backbone.

- Both contain an amide functional group.

Key Differences :

| Property | Target Compound | Rip-B |

|---|---|---|

| Core Heterocycle | Thiazole + hydroxypyrimidine | Benzamide |

| Polarity | Higher (due to hydroxyl and pyrimidine) | Lower (non-polar benzoyl group) |

| Synthetic Yield | Not reported | 80% |

| Melting Point | Not reported | 90°C |

Functional Implications :

- The thiazole-pyrimidine hybrid in the target compound likely improves binding to enzymatic pockets (e.g., kinases) compared to Rip-B’s simpler benzamide structure.

- The hydroxyl group on the pyrimidine may enhance solubility and metabolic stability relative to Rip-B’s hydrophobic benzoyl group.

Heterocyclic Coumarin-Tetrazole Derivatives (4i, 4j)

Structural Similarities :

- Presence of pyrimidinone and tetrazole rings (shared heterocyclic motifs).

- Complex substitution patterns involving multiple aromatic systems.

Key Differences :

| Property | Target Compound | 4i/4j |

|---|---|---|

| Core Functionality | Thiazole + hydroxypyrimidine | Coumarin + tetrazole + pyrazolones |

| Biological Role | Potential kinase/antimicrobial activity (inferred) | Likely fluorescence/anticoagulant roles |

| Synthetic Complexity | Moderate | High (multiple fused rings) |

Functional Implications :

- The coumarin moiety in 4i/4j confers fluorescence properties, absent in the target compound.

- The target’s 6-hydroxypyrimidine may offer stronger metal-chelation capacity compared to 4i/4j’s pyrimidinone and tetrazole groups.

Critical Analysis of Structural and Functional Divergence

- Electronic Effects : The electron-rich 3,4-dimethoxyphenyl group in both the target compound and Rip-B may enhance aromatic interactions, but the target’s thiazole-pyrimidine system introduces additional electron-deficient regions for targeted binding.

- Bioavailability : The hydroxyl group in the target compound could improve aqueous solubility over Rip-B’s benzamide and 4i/4j’s bulky coumarin-tetrazole systems.

- Synthetic Accessibility : Rip-B’s straightforward synthesis (80% yield) contrasts with the likely multi-step synthesis required for the target compound’s hybrid heterocycles.

Q & A

Q. What are the recommended synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with the preparation of thiazole and pyrimidine intermediates. Key steps include:

- Thiazole ring formation : Reacting 3,4-dimethoxyphenyl-substituted precursors with thiourea derivatives under controlled temperatures (e.g., 60–80°C) in solvents like ethanol or acetonitrile .

- Pyrimidine coupling : Utilizing amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the thiazole-ethylamine intermediate and 6-hydroxypyrimidine-4-carboxylic acid .

- Optimization : Reaction yields are maximized by adjusting solvent polarity (e.g., DMF for polar intermediates), pH (neutral to slightly basic), and reaction time (12–24 hours for completion) . Characterization : Post-synthesis, purity is confirmed via HPLC, while structure is validated using / NMR and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are critical for structural elucidation and purity assessment?

- Nuclear Magnetic Resonance (NMR) : NMR identifies proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm for the 3,4-dimethoxyphenyl group), while NMR confirms carbon frameworks (e.g., carbonyl carbons at ~165–170 ppm) .

- Mass Spectrometry (MS) : HRMS provides exact mass verification (e.g., [M+H]+ ion matching theoretical molecular weight within 3 ppm error) .

- X-ray Crystallography : Resolves ambiguous stereochemistry or tautomeric forms, as demonstrated in structurally similar pyrimidine derivatives .

Q. What functional groups dictate the compound’s reactivity in biological assays?

The 6-hydroxypyrimidine moiety acts as a hydrogen-bond donor/acceptor, critical for target binding (e.g., kinase inhibition). The thiazole ring’s sulfur atom enhances lipophilicity, while the 3,4-dimethoxyphenyl group contributes to π-π stacking interactions . Stability studies indicate sensitivity to prolonged light exposure, necessitating storage in amber vials at –20°C .

Advanced Research Questions

Q. How can computational methods streamline reaction optimization and mechanistic studies?

- Reaction Path Search : Tools like density functional theory (DFT) model transition states to predict favorable pathways (e.g., cyclization steps in thiazole formation) .

- Solvent Screening : COSMO-RS simulations evaluate solvent effects on intermediate solubility and reaction kinetics, reducing trial-and-error experimentation .

- Machine Learning : Training models on existing pyrimidine synthesis datasets can predict optimal molar ratios (e.g., 1.2:1 for amine:carboxylic acid coupling) .

Q. How should researchers resolve contradictions in biological activity data across structural analogs?

- Comparative Assays : Perform parallel testing under standardized conditions (e.g., IC measurements against kinase panels) to isolate structure-activity relationships (SAR). For example, replacing the 6-hydroxypyrimidine with a methyl group reduces potency by ~10-fold, as seen in analogous compounds .

- Data Normalization : Account for batch-to-batch variability using internal controls (e.g., reference inhibitors) and statistical tools like ANOVA to validate significance .

- Crystallographic Analysis : Resolve binding mode discrepancies by co-crystallizing the compound with target proteins (e.g., EGFR kinase domain) .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining yield?

- Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., thiazole cyclization), reducing side-product formation .

- In-line Analytics : Implement real-time UV/Vis monitoring to detect intermediates and automate solvent switching .

- Purification : Use countercurrent chromatography (CCC) for high-purity isolation of polar intermediates, achieving >95% purity .

Q. How do structural modifications influence metabolic stability and toxicity profiles?

- Metabolite Identification : Incubate the compound with liver microsomes and analyze via LC-MS/MS to detect oxidative metabolites (e.g., demethylation of the 3,4-dimethoxyphenyl group) .

- Toxicity Screening : Compare cytotoxicity in HEK293 vs. HepG2 cells to assess organ-specific effects. Structural analogs with bulkier substituents (e.g., trifluoromethoxy groups) show reduced hepatotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.